molecular formula C26H21N3O2 B11645468 5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11645468
M. Wt: 407.5 g/mol
InChI Key: PWAIOTDWSQMXGI-UHFFFAOYSA-N
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Description

5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. The pyrazolo[1,5-a]pyrimidine framework is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One efficient method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to form 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to yield the desired pyrazolopyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of environmentally benign and efficient synthetic routes, such as ultrasound irradiation in aqueous media, has been reported to provide high yields and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may act as an inhibitor of membrane-bound pyrophosphatases, which are essential for the survival of certain protozoan parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrazolo[1,5-a]pyrimidine derivatives. Its potential as an anti-inflammatory and anticancer agent sets it apart from other compounds in this class .

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

5,7-bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H21N3O2/c1-30-21-12-8-19(9-13-21)23-16-25(20-10-14-22(31-2)15-11-20)29-26(27-23)17-24(28-29)18-6-4-3-5-7-18/h3-17H,1-2H3

InChI Key

PWAIOTDWSQMXGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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